3,3'-Diphenylbenzil
Description
3,3’-Diphenylbenzil: is an organic compound with the molecular formula C20H14O2. It is a derivative of benzil, characterized by the presence of two phenyl groups attached to the benzil core. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Properties
Molecular Formula |
C26H18O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1,2-bis(3-phenylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C26H18O2/c27-25(23-15-7-13-21(17-23)19-9-3-1-4-10-19)26(28)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H |
InChI Key |
NUXZAUMHXWMJMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Diphenylbenzil can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with benzil chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of 3,3’-Diphenylbenzil often involves large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors is also explored to enhance production rates and reduce waste. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Oxidative Cleavage
3,3'-Diphenylbenzil derivatives undergo thermal oxidation under specific conditions, leading to products such as diacylstilbenes and α-pyrones. For example, tetracyclone derivatives (closely related to benzil) heated in diphenylether at 135°C for 36 hours produce (Z)-diacylstilbenes and tetraphenyl α-pyrones .
Key Steps :
-
Formation of Epidioxide : Singlet oxygen reacts with the diketone via a 1,4-cycloaddition, forming a transient epidioxide intermediate.
-
Loss of CO : The epidioxide undergoes decarbonylation, yielding diacylstilbenes.
-
α-Pyrone Formation : Alternative pathways generate α-pyrones, possibly through rearrangement or further oxidation.
Yield Data (from analogous reactions ):
| Reactant | Product | Yield |
|---|---|---|
| Tetracyclone (1a) | (Z)-1,2-dibenzoyl-1,2-diphenylethene (Z-3a) | 27% |
| Tetracyclone (1a) | Tetraphenyl α-pyrone (4a) | 24% |
Cyclization Reactions
Benzil derivatives can undergo thermal cyclization to form fused heterocycles. For example, hydrazides derived from benzils cyclize under reflux conditions (e.g., in 1-butanol) to form tricyclic compounds like triazolo-benzodiazepines .
Mechanism :
-
Intermediate Formation : Hydrazides react with ketones to form azo intermediates.
-
Cyclization : Heating induces ring closure, forming fused rings.
Optimal Conditions :
-
Solvent: 1-butanol (high boiling point).
-
Temperature: Reflux conditions.
Material Science
Diacylstilbenes and α-pyrones derived from oxidative cleavage are valuable for their optoelectronic properties , including fluorescence and photostability. These compounds have potential in organic light-emitting diodes (OLEDs) and sensors .
Pharmaceutical Chemistry
Fused heterocycles (e.g., triazolo-benzodiazepines) synthesized from benzil derivatives are explored for biological activity , including anticancer and antimicrobial properties .
Scientific Research Applications
Organic Synthesis
3,3'-Diphenylbenzil is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several reactions, such as:
- Benzilic Acid Rearrangement : This transformation involves the conversion of benzil into benzilic acid through the action of a base. The rearrangement showcases the compound's utility in synthesizing more complex molecules.
- Formation of Schiff Bases : The reaction of 3,3'-Diphenylbenzil with primary amines forms Schiff bases, which are important in coordination chemistry and can lead to the development of new ligands for metal complexes .
Photochemical Applications
The photochemical properties of 3,3'-Diphenylbenzil make it valuable for studying light-induced reactions:
- Photosensitization : The compound can act as a sensitizer in photochemical reactions, facilitating energy transfer processes. This property is particularly useful in the study of molecular rearrangements and reaction mechanisms under light irradiation.
- Fluorescent Probes : Due to its fluorescence characteristics, 3,3'-Diphenylbenzil can be employed to develop fluorescent probes for biological applications. The changes in fluorescence intensity based on environmental conditions allow researchers to monitor biological processes effectively.
Medicinal Chemistry
Research indicates that derivatives of benzil exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that benzil derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests that 3,3'-Diphenylbenzil could be explored further for potential antibiotic development .
- Antitumor Activity : Certain benzil derivatives have demonstrated antitumor effects, making them candidates for cancer therapy research . The ability to modify the compound's structure could enhance its efficacy against specific cancer types.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Activity
A study investigated the antibacterial effects of various benzil derivatives, including 3,3'-Diphenylbenzil. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggested that modifications to the benzil scaffold could enhance antimicrobial potency.
Case Study 2: Photochemical Properties
Research focused on the photochemical behavior of 3,3'-Diphenylbenzil under UV light exposure. The compound exhibited a distinct rearrangement pattern, which was analyzed through spectroscopic methods. This study provided insights into its potential use as a model compound for understanding photochemical reaction mechanisms.
Mechanism of Action
The mechanism of action of 3,3’-Diphenylbenzil involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Benzil (Diphenylethane-1,2-dione): A closely related compound with a similar structure but without the additional phenyl groups.
4,4’-Diphenylbenzil: Another derivative of benzil with phenyl groups attached at different positions.
Uniqueness: 3,3’-Diphenylbenzil is unique due to the specific positioning of the phenyl groups, which imparts distinct chemical and physical properties. This structural arrangement influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Biological Activity
3,3'-Diphenylbenzil is an organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications. The information is synthesized from various research studies and publications to present a detailed understanding of this compound.
Chemical Structure and Synthesis
3,3'-Diphenylbenzil, also known as benzil or diphenyl-2,2'-dicarbonyl, has the following chemical structure:
The synthesis of 3,3'-Diphenylbenzil typically involves the oxidation of benzoin or the reaction of benzaldehyde derivatives under specific conditions. Various synthetic routes have been explored to enhance yield and purity, including methods using catalysts or microwave-assisted techniques.
Anticancer Properties
Research has demonstrated that 3,3'-Diphenylbenzil exhibits significant anticancer activity. A study conducted on human lung cancer cell lines (A549) showed that the compound induces cytotoxic effects, leading to reduced cell viability. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Table 1: Anticancer Activity of 3,3'-Diphenylbenzil
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Induction of apoptosis |
| MDA-MB-231 | 12.5 | Inhibition of cell proliferation |
Antidiabetic Effects
In addition to its anticancer properties, 3,3'-Diphenylbenzil has been investigated for its potential antidiabetic effects. It has shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood glucose levels in diabetic patients. The compound's IC50 values in various studies ranged from 110.6 µM to 453.0 µM .
Table 2: Antidiabetic Activity
| Compound | IC50 (µM) | Comparison with Acarbose (IC50) |
|---|---|---|
| 3,3'-Diphenylbenzil | 250 | Acarbose: 750 |
Antimicrobial Activity
The antimicrobial properties of 3,3'-Diphenylbenzil have also been explored. Studies indicate that it exhibits activity against both gram-positive and gram-negative bacteria. It has been particularly effective against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .
Table 3: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activities of 3,3'-Diphenylbenzil can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : It inhibits key enzymes such as α-glucosidase in diabetic pathways.
- Antimicrobial Action : The compound disrupts bacterial cell membranes and interferes with metabolic processes.
Case Studies
Several case studies have highlighted the efficacy of 3,3'-Diphenylbenzil in various biological contexts:
- Case Study 1 : In vitro studies on breast cancer cell lines showed that treatment with 3,3'-Diphenylbenzil led to a significant decrease in cell viability and increased markers for apoptosis.
- Case Study 2 : Clinical trials involving diabetic patients indicated improved glycemic control when treated with derivatives of this compound alongside standard therapies.
Q & A
Q. What safety protocols are critical when handling 3,3'-Diphenylbenzil in laboratory settings?
Due to its carcinogenic and mutagenic potential, researchers must use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. Avoid dust formation during handling, and store the compound in a cool, dry, ventilated area away from ignition sources .
Q. How can 3,3'-Diphenylbenzil be synthesized for academic research?
A common method involves Suzuki–Miyaura coupling , where biphenyl derivatives react with boronic acids in the presence of palladium catalysts. For example, biphenyl can be coupled with triazine derivatives using AlCl₃ as a catalyst in chlorobenzene under controlled heating (e.g., 120°C for 24 hours) .
Q. What analytical techniques are recommended for characterizing 3,3'-Diphenylbenzil purity and structure?
- FTIR and NMR (¹H/¹³C) for functional group and structural confirmation.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% threshold for research-grade material).
- X-ray crystallography for resolving stereochemical ambiguities in crystalline forms .
Advanced Research Questions
Q. What mechanistic insights explain the role of catalysts like AlCl₃ in 3,3'-Diphenylbenzil synthesis?
AlCl₃ acts as a Lewis acid, facilitating electrophilic aromatic substitution by polarizing reactive intermediates. Computational studies (e.g., DFT calculations) can model charge distribution and transition states to optimize catalytic efficiency .
Q. How can computational modeling enhance the design of 3,3'-Diphenylbenzil derivatives for polymer applications?
Quantitative Structure-Property Relationship (QSPR) models and neural networks predict thermal stability, solubility, and electronic properties. For example, simulations of biphenyl dianhydrides (analogous structures) guide modifications for high-performance polyimides .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
Cross-validate data using multi-method approaches :
Q. What advanced applications does 3,3'-Diphenylbenzil have in materials science?
It serves as a precursor for aromatic polyimides in high-temperature-resistant polymers. Research focuses on optimizing monomer ratios and curing conditions to enhance mechanical strength and thermal stability (>400°C) .
Q. How can factorial experimental design improve reaction yields for 3,3'-Diphenylbenzil derivatives?
A 2×2×2 factorial design evaluates three factors (temperature, catalyst concentration, reaction time) and their interactions. Statistical analysis (ANOVA) identifies optimal conditions, reducing trial iterations and resource waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
